molecular formula C14H13IN2O B3860876 [(4-Iodophenyl)-phenylmethyl]urea

[(4-Iodophenyl)-phenylmethyl]urea

Cat. No.: B3860876
M. Wt: 352.17 g/mol
InChI Key: CLGVWPKJEMMFCD-UHFFFAOYSA-N
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Description

[(4-Iodophenyl)-phenylmethyl]urea is a chemical compound of interest in medicinal chemistry and antibiotic resistance research. It belongs to the class of phenyl-urea derivatives, a scaffold identified as a promising starting point for developing inhibitors of bacterial penicillin-binding protein 4 (PBP4) . PBP4 is a key enzyme in the cell wall biosynthesis of Staphylococcus aureus and is a compelling drug target for two primary reasons. First, it is required for the bacteria to invade and colonize the osteocyte lacuno-canalicular network (OLCN) of bone, a process that can lead to difficult-to-treat osteomyelitis . Second, PBP4 plays a crucial role in mediating resistance to fifth-generation cephalosporin antibiotics, such as ceftobiprole and ceftaroline, in methicillin-resistant S. aureus (MRSA) . Small molecules based on the phenyl-urea core have been shown to inhibit PBP4 substrate binding, reverse antibiotic resistance, and reduce bacterial invasion in vitro . The specific structural features of this compound, including the iodine substituent and the benzhydryl (diphenylmethyl) group, may contribute to its binding affinity and interactions within the PBP4 active site. As such, this compound serves as a valuable research tool for scientists investigating novel strategies to overcome bacterial resistance and treat persistent infections. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

[(4-iodophenyl)-phenylmethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O/c15-12-8-6-11(7-9-12)13(17-14(16)18)10-4-2-1-3-5-10/h1-9,13H,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGVWPKJEMMFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)I)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Iodophenyl)-phenylmethyl]urea typically involves the reaction of 4-iodoaniline with benzyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction can be represented as follows:

4-Iodoaniline+Benzyl isocyanateThis compound\text{4-Iodoaniline} + \text{Benzyl isocyanate} \rightarrow \text{this compound} 4-Iodoaniline+Benzyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Iodophenyl)-phenylmethyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenylmethylureas depending on the boron reagent employed.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have identified [(4-Iodophenyl)-phenylmethyl]urea as a potential anticancer agent. Its structural modifications allow it to interact with specific biological targets, inhibiting cancer cell proliferation. For instance, compounds with similar urea moieties have shown efficacy against various cancer types by modulating pathways involved in cell growth and apoptosis.

Case Study:

  • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phenylmethyl urea displayed significant cytotoxicity against breast cancer cell lines, suggesting that this compound could be optimized for similar effects .

Agricultural Applications

2.1 Controlled-Release Fertilizers

This compound can be utilized in the formulation of controlled-release fertilizers (CRFs). These fertilizers are designed to provide nutrients to plants over an extended period, improving nitrogen use efficiency (NUE) and reducing environmental impact.

Table 1: Comparison of Fertilizer Types and Their Effects on Crop Yield

Fertilizer TypeCrop TypeYield Increase (%)Year
Controlled-release ureaRice9.96 - 15.112021
Modified ureaWheat7.232020
Slow-release ureaCorn5.32019

2.2 Nitrogen Loss Minimization

Research indicates that using this compound in liquid formulations can minimize nitrogen losses through volatilization and leaching. This is particularly beneficial in crop management practices where nitrogen is critical for maximizing yield.

Case Study:

  • A review highlighted the effectiveness of split applications of liquid urea, which included formulations with this compound, in reducing nitrogen loss and enhancing corn yields .

Environmental Impact

The application of this compound as a component in environmentally friendly fertilizers contributes to sustainable agricultural practices. By improving nutrient availability and reducing runoff, it supports soil health and minimizes the ecological footprint of farming activities.

Mechanism of Action

The mechanism of action of [(4-Iodophenyl)-phenylmethyl]urea involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The exact pathways and targets are subject to ongoing research, but its ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism .

Comparison with Similar Compounds

ICEU vs. This compound

  • Substituent Effects : ICEU’s 2-chloroethyl group enhances alkylating activity, leading to DNA crosslinking or microtubule disruption, as evidenced by its dose-dependent G2/M arrest and apoptosis in CT-26 cells . In contrast, the phenylmethyl group in this compound may prioritize lipophilicity and membrane permeability over direct alkylation.
  • Cytotoxicity : ICEU’s sub-G1 phase accumulation (apoptosis marker) is prominent at 18 hours post-treatment, suggesting rapid action . The absence of a chloroethyl group in this compound might reduce acute cytotoxicity but improve metabolic stability.

1-(4-Isopropylphenyl)urea vs. This compound

  • Applications : While 1-(4-Isopropylphenyl)urea is used as an analytical standard, this compound’s iodine atom could enable radiolabeling for imaging studies.

Physicochemical and Stability Profiles

  • ICEU : Soluble in dimethylsulfoxide (DMSO), with radiolabeled ([¹²⁵I]ICEU) versions used for pharmacokinetic tracking .
  • This compound : The phenylmethyl group may enhance solubility in organic solvents compared to ICEU, though this requires experimental validation.
  • Levocetirizine : Despite structural differences, its (4-chlorophenyl)phenylmethyl group highlights how aromatic substituents influence receptor affinity and metabolic half-life .

Q & A

Q. How can researchers align this compound studies with FAIR data principles?

  • Methodological Answer :
  • Metadata annotation : Include synthetic protocols, assay conditions, and raw data in repositories (e.g., PubChem, ChEMBL).
  • IUPAC compliance : Adhere to nomenclature and physicochemical data reporting guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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